Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane
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Overview
Description
Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with bromophenyl and propylthio groups
Preparation Methods
The synthesis of Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of bromophenyl and propylthio groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the bromophenyl groups to phenyl groups.
Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other substituents. Common reagents used in these reactions include bromine, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets through its bromophenyl and propylthio groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Compared to these compounds, Bis(4-(4-bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its specific combination of bromophenyl and propylthio groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-(4-bromophenyl)-1,2,4-triazole
- 5-(propylthio)-1,2,4-triazole These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
CAS No. |
62575-59-1 |
---|---|
Molecular Formula |
C23H24Br2N6S2 |
Molecular Weight |
608.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C23H24Br2N6S2/c1-3-13-32-22-28-26-20(30(22)18-9-5-16(24)6-10-18)15-21-27-29-23(33-14-4-2)31(21)19-11-7-17(25)8-12-19/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
AIZDXMYXWDFFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)CC3=NN=C(N3C4=CC=C(C=C4)Br)SCCC |
Origin of Product |
United States |
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